2-(3,4-dichlorophenyl)propan-1-amine hydrochloride
Description
2-(3,4-dichlorophenyl)propan-1-amine hydrochloride is a chemical compound with the molecular formula C9H13Cl2N It is a hydrochloride salt of 2-(3,4-dichlorophenyl)propan-1-amine, which is characterized by the presence of two chlorine atoms attached to a phenyl ring and an amine group attached to a propyl chain
Properties
CAS No. |
880347-44-4 |
|---|---|
Molecular Formula |
C9H12Cl3N |
Molecular Weight |
240.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dichlorophenyl)propan-1-amine hydrochloride typically involves the reaction of 3,4-dichlorobenzaldehyde with nitroethane to form 3,4-dichloro-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield 2-(3,4-dichlorophenyl)propan-1-amine. The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of intermediates, reduction reactions, and salt formation, all of which are optimized for yield, purity, and cost-effectiveness. Industrial methods may also employ alternative reducing agents and catalysts to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dichlorophenyl)propan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(3,4-dichlorophenyl)propan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,4-dichlorophenyl)propan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The presence of chlorine atoms and the amine group play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-dichlorophenyl)propan-2-amine
- 2-(2,4-dichlorophenyl)propan-2-amine hydrochloride
Uniqueness
2-(3,4-dichlorophenyl)propan-1-amine hydrochloride is unique due to the specific positioning of chlorine atoms on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
